2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
The compound “2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It’s part of a series of novel compounds synthesized as potential antiviral and antimicrobial agents .
Synthesis Analysis
The compound was synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . Another method involves the use of 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide as a precursor .Scientific Research Applications
Synthesis Techniques and Chemical Properties
- The synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates demonstrates the versatile chemical reactions that these compounds can undergo. These amino acid derivatives linked to the triazoloquinoxaline moiety were obtained through DCC coupling methods, showcasing the compound's potential in synthesizing diverse molecular structures (Fathalla, 2015).
Potential Antidepressant and Anticonvulsant Properties
- A series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines have shown to reduce immobility in Porsolt's behavioral despair model in rats, suggesting their potential as rapid-acting antidepressant agents. These compounds also displayed significant affinity towards adenosine A1 and A2 receptors, indicating a possible mechanism of action for their antidepressant effects (Sarges et al., 1990).
Anticonvulsant Activity
- Novel quinoxaline derivatives synthesized from 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide have been evaluated for their anticonvulsant properties. Among the synthesized compounds, some showed promising anticonvulsant activities, which could lead to the development of new therapeutic agents for treating seizures (Alswah et al., 2013).
Inotropic Activity
- The synthesis of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives and their evaluation for positive inotropic activity indicates these compounds' potential in addressing cardiovascular conditions by enhancing heart muscle contraction (Zhang et al., 2008).
Antimicrobial and Antifungal Activities
- The antimicrobial and antifungal activities of various synthesized 1,2,4-triazolo[4,3-a]quinoxaline derivatives highlight their potential in combating microbial infections. This includes the synthesis and biological evaluation of some [1,2,4]Triazolo[4,3-a]quinoxaline derivatives as novel anticonvulsant agents, indicating a broad spectrum of biological activity that extends beyond the central nervous system (Badran et al., 2003).
Mechanism of Action
Target of Action
Similar compounds in the [1,2,4]triazolo[4,3-a]quinoxaline family have been shown to interact with dna .
Mode of Action
2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide, like other [1,2,4]triazolo[4,3-a]quinoxaline derivatives, is believed to intercalate DNA . This means that the compound inserts itself between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and potentially lead to cell death .
Biochemical Pathways
Dna intercalation can affect a variety of cellular processes, including dna replication and transcription, which can lead to cell death .
Result of Action
Dna intercalation can disrupt the normal functioning of the dna, potentially leading to cell death .
Properties
IUPAC Name |
2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N5OS/c1-2-16-26-27-18-19(25-14-8-3-4-9-15(14)28(16)18)30-11-17(29)24-13-7-5-6-12(10-13)20(21,22)23/h3-10H,2,11H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDUEMYWTLALJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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